molecular formula C12H12F2O2 B2553369 3,5-Difluorobenzyl cyclobutane-1-carboxylate CAS No. 259099-74-6

3,5-Difluorobenzyl cyclobutane-1-carboxylate

Cat. No.: B2553369
CAS No.: 259099-74-6
M. Wt: 226.223
InChI Key: CTPXRHCAPYKLGS-UHFFFAOYSA-N
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Description

3,5-Difluorobenzyl cyclobutane-1-carboxylate is an organic compound with the molecular formula C12H12F2O2 It is characterized by the presence of a cyclobutane ring attached to a carboxylate group and a benzyl group substituted with two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluorobenzyl cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the cyclobutane derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3,5-Difluorobenzyl cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Difluorobenzyl cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it effective in modulating biological pathways. The cyclobutane ring provides rigidity to the molecule, influencing its overall conformation and reactivity.

Comparison with Similar Compounds

  • 3,5-Difluorobenzyl acetate
  • 3,5-Difluorobenzyl propionate
  • 3,5-Difluorobenzyl butyrate

Comparison: 3,5-Difluorobenzyl cyclobutane-1-carboxylate stands out due to the presence of the cyclobutane ring, which imparts unique steric and electronic properties. This makes it more rigid and potentially more selective in its interactions compared to other similar compounds with linear or branched alkyl chains.

Properties

IUPAC Name

(3,5-difluorophenyl)methyl cyclobutanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O2/c13-10-4-8(5-11(14)6-10)7-16-12(15)9-2-1-3-9/h4-6,9H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPXRHCAPYKLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)OCC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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